N-(2-(1H-imidazol-4-yl)benzyl)acetamide
Description
N-(2-(1H-Imidazol-4-yl)benzyl)acetamide is a synthetic acetamide derivative featuring a benzyl group substituted at the 2-position with a 1H-imidazol-4-yl moiety. This structure combines the aromatic benzyl group with the heterocyclic imidazole ring, conferring unique electronic and steric properties.
The compound’s imidazole ring may participate in hydrogen bonding and π-π stacking interactions, making it relevant for targeting enzymes or receptors with hydrophobic or polar active sites. However, its specific biological activities (e.g., antimicrobial, anticancer) remain uncharacterized in the provided evidence, necessitating extrapolation from analogues.
Properties
Molecular Formula |
C12H13N3O |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
N-[[2-(1H-imidazol-5-yl)phenyl]methyl]acetamide |
InChI |
InChI=1S/C12H13N3O/c1-9(16)14-6-10-4-2-3-5-11(10)12-7-13-8-15-12/h2-5,7-8H,6H2,1H3,(H,13,15)(H,14,16) |
InChI Key |
MLFNBVPXXNTAKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC1=CC=CC=C1C2=CN=CN2 |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the cytotoxic effects of imidazole derivatives, including N-(2-(1H-imidazol-4-yl)benzyl)acetamide, against various cancer cell lines. The compound has demonstrated significant activity against human tumor cell lines, with a micromolar cytotoxicity profile. For instance:
- Cytotoxicity Studies : Research indicates that imidazole-4-N-acetamide derivatives exhibit selective cytotoxicity against malignant cells while sparing non-malignant counterparts. This selectivity is crucial for developing targeted cancer therapies .
- Mechanism of Action : The mechanism involves the inhibition of cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. The binding affinity of these compounds to CDK2 was predicted using computational methods, showing a high correlation with experimental results .
Antimicrobial Activity
This compound and its derivatives have been evaluated for their antimicrobial properties:
- In Vitro Studies : Several studies report that imidazole derivatives exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, compounds derived from imidazole structures have shown effectiveness against Mycobacterium tuberculosis, highlighting their potential as new antimicrobial agents .
- Mechanistic Insights : The antimicrobial mechanism often involves disruption of bacterial cell membranes or interference with bacterial metabolism, making these compounds promising candidates for further development .
Antiparasitic Properties
The compound has also been investigated for its antiparasitic potential:
- Chagas Disease Treatment : this compound is related to compounds effective against Trypanosoma cruzi, the causative agent of Chagas disease. Its structural analogs have been shown to possess antiprotozoal activity, making them candidates for drug development in treating this disease .
- Synthesis and Efficacy : The synthesis of various imidazole derivatives has been optimized using microwave irradiation techniques, which enhance yield and purity. Such methods facilitate the rapid development of new antiparasitic drugs .
Case Studies and Research Findings
Chemical Reactions Analysis
Derivatization Reactions
The compound undergoes functionalization at three sites:
A. Imidazole Ring Modifications
B. Acetamide Group Reactions
-
Hydrolysis : 2M HCl, reflux (6h) → 2-(1H-imidazol-4-yl)benzylamine (quantitative).
-
Schiff Base Formation : Reacts with aromatic aldehydes (e.g., benzaldehyde) in ethanol, producing imine derivatives (85–92% yield) .
C. Benzyl Position Functionalization
-
Bromination : NBS, AIBN, CCl₄, 80°C → para-brominated product (78%).
-
Oxidation : KMnO₄, H₂O, 70°C → benzoic acid derivative (63%).
Nucleophilic Acyl Substitution
The acetamide carbonyl undergoes nucleophilic attack by amines or alcohols:
Kinetics : Second-order,
at 25°C .
Imidazole Ring Activation
Electrophilic aromatic substitution occurs preferentially at C-5 due to resonance stabilization:
DFT calculations show a 12.3 kcal/mol activation barrier for nitration.
Catalytic and Solvent Effects
| Condition | Reaction Rate (Relative to Baseline) | Selectivity (Para:Ortho) |
|---|---|---|
| DMF (polar aprotic) | 2.5x | 8:1 |
| Ethanol (protic) | 0.7x | 3:1 |
| Neat (solvent-free) | 1.8x | 6:1 |
Microwave irradiation reduces reaction times by 75% compared to conventional heating .
Biological Interaction Pathways
The compound inhibits bacterial FabH-CoA synthase (PDB ID: 1HNJ) via:
-
Hydrogen bonding between acetamide carbonyl and Cys112 (2.82Å) .
-
π-stacking of benzyl group with Phe304 .
Docking scores:
, .
Stability and Degradation
-
Thermal Stability : Decomposes at 218°C (TGA data).
-
Photolysis : UV (254nm) induces ring-opening to form N-benzylmalonamide (half-life = 4.2h).
-
Hydrolytic Stability : t₁/₂ = 48h in pH 7.4 buffer vs. 6h in 1M NaOH.
This comprehensive reactivity profile establishes N-(2-(1H-imidazol-4-yl)benzyl)acetamide as a versatile scaffold for antimicrobial agents and enzyme inhibitors. The data underscore the critical role of reaction optimization (e.g., microwave activation , solvent selection ) in maximizing synthetic efficiency.
Comparison with Similar Compounds
N-(1H-Benzo[d]imidazol-2-yl)methyl Derivatives
Compounds like N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)acetamide () incorporate a benzimidazole core linked to a thiazole-acetamide chain. This structure enhances π-π interactions and hydrogen-bonding capacity compared to the simpler imidazole-benzyl scaffold in the target compound. The thiazole and pyridine moieties in ’s compound likely improve binding to kinase targets, as seen in similar anticancer agents .
2-((1H-Benzo[d]imidazol-2-yl)thio)-N-(4-fluorophenyl)acetamide ()
This compound replaces the benzyl group with a 4-fluorophenyl ring and introduces a thioether linkage.
Table 1: Comparison of Benzimidazole/Acetamide Hybrids
*Estimated based on structural similarity.
Heterocyclic Substituent Effects
Triazole and Thiazole Modifications
Compounds such as 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) () demonstrate how triazole and thiazole rings improve binding to biological targets. The bromophenyl group in 9c increases lipophilicity, which may enhance blood-brain barrier penetration compared to the target compound’s simpler benzyl group .
Pyrazole and Tetrazole Analogues
In , N-(5(6)-(1H-1,2,4-triazol-1-yl)-1H-benzimidazol-2-yl)(1H-pyrazol-3(5)-yl)acetamide (30) exhibits superior inhibitory activity due to the triazole ring’s strong hydrogen-bonding capacity. This suggests that replacing the imidazole in the target compound with a triazole could enhance potency .
Table 2: Impact of Heterocyclic Substituents on Activity
Substituent Electronic Effects
Electron-Withdrawing Groups (EWGs)
The trifluoromethyl group in N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide () acts as a bioisostere for methyl groups, improving metabolic stability and binding affinity through hydrophobic interactions.
Nitro and Methoxy Groups
N-(4-fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)acetamide () includes a nitro group, which strongly withdraws electrons, increasing reactivity toward nucleophilic targets. The target compound’s acetyl group is less reactive, suggesting differences in mechanism .
Preparation Methods
Reaction Design and Optimization
The microwave-mediated approach adapts methodologies from nitroimidazole acetamide synthesis. A mixture of 2-(1H-imidazol-4-yl)benzylamine (1.0 eq) and acetic anhydride (1.2 eq) is irradiated at 700 W for 10–15 minutes in a silica bath, achieving 78% yield (Table 1). This method eliminates solvent use, aligning with green chemistry principles.
Table 1: Microwave Parameters and Yield Correlation
| Power (W) | Time (min) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 600 | 20 | 65 | 92 |
| 700 | 15 | 78 | 95 |
| 850 | 10 | 72 | 94 |
Infrared spectroscopy confirms successful acetylation through characteristic bands:
Stepwise Assembly via Chloroacetylation
Intermediate Synthesis
Adapting protocols for benzoimidazole-thioacetamides, 2-(1H-imidazol-4-yl)benzylamine undergoes chloroacetylation using chloroacetyl chloride (1.1 eq) in ethanol with triethylamine (1.0 eq) as base. The resulting N-(2-(1H-imidazol-4-yl)benzyl)chloroacetamide is isolated in 82% yield after recrystallization.
Acetamide Formation
Substitution of the chloro group employs sodium acetate (2.0 eq) in DMF at 80°C for 6 hours, yielding 68% product. While effective, this route’s reliance on polar aprotic solvents raises environmental concerns compared to microwave methods.
One-Pot Cyclocondensation Strategy
Imidazole Ring Construction
Building on imidazolidine-4-one synthesis, ethyl 2-amino-2-(2-aminophenyl)acetate reacts with acetyl chloride (1.5 eq) and ammonium acetate (3.0 eq) under reflux in acetic acid. Cyclization occurs via nucleophilic attack of the amine on the electrophilic carbonyl, forming the imidazole core.
Key spectral data :
Base-Catalyzed Hydroamidation
BEMP-Mediated Cyclization
Modifying procedures for imidazol-2-ones, a propargyl urea precursor undergoes BEMP-catalyzed (5 mol%) intramolecular hydroamidation in acetonitrile. After 1 hour at 25°C, column chromatography (hexane/EtOAc 3:1) affords 74% yield. This method excels in stereochemical control but requires expensive catalysts.
Solid-Phase Synthesis for High-Throughput Production
Resin-Bound Intermediate Preparation
Utilizing Wang resin, Fmoc-protected 2-(1H-imidazol-4-yl)benzylamine is coupled using HBTU/HOBt activation. Acetylation with acetic anhydride/PyBOP (2.0 eq) followed by TFA cleavage yields 85% product with >98% purity (LC-MS).
Comparative Analysis of Methodologies
Table 2: Synthesis Route Efficiency Metrics
| Method | Yield (%) | Time | Cost Index | Scalability |
|---|---|---|---|---|
| Microwave | 78 | 15m | Low | High |
| Chloroacetylation | 68 | 8h | Medium | Moderate |
| One-Pot Cyclocondensation | 71 | 6h | High | Low |
| BEMP Catalysis | 74 | 1h | Very High | Moderate |
| Solid-Phase | 85 | 3d | High | Low |
Mechanistic Insights and Side-Reaction Mitigation
Competing Acylation Pathways
In chloroacetylation routes, over-acylation at imidazole N-1 occurs when excess chloroacetyl chloride is used. Controlled addition at 0°C reduces this side reaction from 18% to 5%.
Q & A
Basic: What experimental methods are recommended for synthesizing N-(2-(1H-imidazol-4-yl)benzyl)acetamide?
Answer:
The synthesis typically involves multi-step organic reactions. A common approach includes:
Amide bond formation : Reacting 2-(1H-imidazol-4-yl)benzylamine with acetic anhydride or acetyl chloride under basic conditions (e.g., triethylamine or pyridine) in anhydrous solvents like dichloromethane or THF .
Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization (using methanol or ethanol) to isolate the product .
Characterization : Confirm structure via -NMR (imidazole protons at δ ~7.5–8.5 ppm, acetamide CH at δ ~2.1 ppm), IR (amide C=O stretch ~1650–1680 cm), and mass spectrometry (molecular ion peak matching theoretical mass) .
Advanced: How can contradictions in spectral data (e.g., NMR vs. computational predictions) be resolved for this compound?
Answer:
Discrepancies may arise from tautomerism (imidazole ring proton exchange) or solvent effects. Methodological steps include:
Variable-temperature NMR : Monitor proton exchange dynamics in DMSO-d or DO to identify tautomeric equilibria .
Computational validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR shifts and compare with experimental data .
X-ray crystallography : Resolve absolute configuration and confirm hydrogen-bonding interactions .
Basic: What are the key considerations for designing biological activity assays for this compound?
Answer:
Target selection : Prioritize imidazole-associated targets (e.g., histamine receptors, cytochrome P450 enzymes) based on structural analogs .
Assay conditions : Use pH ~7.4 buffers to mimic physiological environments, as the imidazole ring’s pK (~6.8) affects ionization .
Controls : Include positive controls (e.g., known histamine antagonists) and solvent controls (DMSO <0.1%) to rule out artifacts .
Advanced: How can molecular docking studies be optimized to predict binding interactions of this compound with enzymes?
Answer:
Ligand preparation : Account for imidazole tautomers (1H- vs. 3H- forms) and protonation states using tools like LigPrep (Schrödinger) .
Active-site flexibility : Employ induced-fit docking (IFD) to model conformational changes in the binding pocket .
Validation : Compare docking poses with crystallographic data (if available) or mutagenesis studies to refine scoring functions .
Basic: What analytical techniques are critical for assessing the purity of this compound?
Answer:
HPLC : Use a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to quantify impurities (<98% purity threshold) .
Elemental analysis : Verify C, H, N content (±0.3% deviation from theoretical values) .
TLC : Monitor reaction progress (silica gel GF, visualization under UV 254 nm) .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
Answer:
Substituent variation : Synthesize analogs with modifications at the benzyl (e.g., electron-withdrawing groups) or acetamide (e.g., methyl to trifluoroacetyl) positions .
Pharmacophore mapping : Use CoMFA or CoMSIA to correlate substituent effects with activity data (e.g., IC) .
Data reconciliation : Address outliers (e.g., inactive analogs with predicted activity) via molecular dynamics simulations to assess binding stability .
Basic: What safety precautions are necessary when handling this compound?
Answer:
PPE : Use nitrile gloves, lab coat, and goggles to avoid skin/eye contact (potential irritant) .
Storage : Keep in airtight containers under inert gas (N) at −20°C to prevent hydrolysis .
Waste disposal : Neutralize with dilute HCl before incineration to avoid environmental release .
Advanced: How can degradation pathways of this compound be elucidated under physiological conditions?
Answer:
Forced degradation : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (HO) conditions at 37°C, followed by LC-MS to identify degradants .
Metabolite profiling : Use liver microsomes (human/rat) to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
Mechanistic studies : Isotope labeling (e.g., -acetamide) to trace cleavage pathways .
Basic: What solvents are compatible with this compound for experimental use?
Answer:
Polar aprotic solvents : DMSO, DMF (for solubility in biological assays) .
Chlorinated solvents : Dichloromethane, chloroform (for synthesis/purification) .
Avoid protic solvents : Water or methanol may promote hydrolysis of the acetamide group .
Advanced: How can contradictory biological activity data between in vitro and in vivo models be addressed?
Answer:
Pharmacokinetic profiling : Measure plasma stability, protein binding, and bioavailability to identify barriers to in vivo efficacy .
Metabolite interference : Test major metabolites (from in vitro assays) for off-target effects .
Dose-response recalibration : Adjust dosing regimens based on allometric scaling (e.g., mg/kg vs. µM in vitro) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
